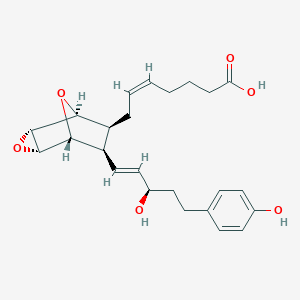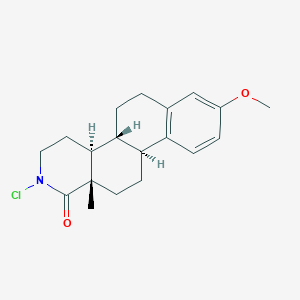
Cmaheo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cmaheo is a chemical compound that has been extensively researched for its potential therapeutic benefits. It is a complex molecule that has been found to have a wide range of effects on the body, including anti-inflammatory, analgesic, and neuroprotective properties. Cmaheo has been the subject of numerous scientific studies, and its potential applications in medicine are still being explored.
Wirkmechanismus
The mechanism of action of Cmaheo is complex and not yet fully understood. It is believed to work by modulating the activity of various signaling pathways in the body, including those involved in inflammation, pain, and cell survival. Cmaheo has been shown to interact with a number of different receptors and enzymes, including those involved in the production of inflammatory cytokines and neurotransmitters.
Biochemische Und Physiologische Effekte
Cmaheo has a number of biochemical and physiological effects on the body. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of inflammatory disorders. Cmaheo has also been shown to reduce pain and to protect against brain damage caused by stroke and other neurological conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cmaheo in lab experiments is its well-established safety profile. It has been extensively studied in animals and humans, and its potential side effects and toxicity are well understood. Another advantage is its broad range of potential therapeutic applications, which makes it a valuable tool for researchers studying a variety of different diseases and conditions. However, one of the limitations of using Cmaheo in lab experiments is its complex synthesis process, which can make it difficult and expensive to obtain in large quantities.
Zukünftige Richtungen
There are many potential future directions for the study of Cmaheo. One area of interest is the development of new therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the exploration of the molecular mechanisms underlying the effects of Cmaheo, which could lead to the development of new drugs and therapies. Overall, the research on Cmaheo is still in its early stages, and there is much to be learned about this complex and fascinating compound.
Synthesemethoden
Cmaheo is a synthetic compound that can be produced through a variety of chemical reactions. The most common method involves the reaction of two precursor molecules, which are then subjected to a series of purification steps to obtain the final product. The synthesis of Cmaheo is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Cmaheo has been the subject of extensive scientific research, with studies conducted on both animals and humans. Its potential therapeutic applications include the treatment of inflammatory disorders, pain management, and neurodegenerative diseases. In animal studies, Cmaheo has been shown to reduce inflammation and pain, and to protect against brain damage caused by stroke and other neurological conditions.
Eigenschaften
CAS-Nummer |
114462-29-2 |
|---|---|
Produktname |
Cmaheo |
Molekularformel |
C19H24ClNO2 |
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
(4aS,4bR,10bS,12aS)-2-chloro-8-methoxy-12a-methyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]isoquinolin-1-one |
InChI |
InChI=1S/C19H24ClNO2/c1-19-9-7-15-14-6-4-13(23-2)11-12(14)3-5-16(15)17(19)8-10-21(20)18(19)22/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16-,17+,19+/m1/s1 |
InChI-Schlüssel |
IFCLUGMVWHEXEM-VXNCWWDNSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCN(C2=O)Cl)CCC4=C3C=CC(=C4)OC |
SMILES |
CC12CCC3C(C1CCN(C2=O)Cl)CCC4=C3C=CC(=C4)OC |
Kanonische SMILES |
CC12CCC3C(C1CCN(C2=O)Cl)CCC4=C3C=CC(=C4)OC |
Synonyme |
CMAHEO N-chloro-3-methoxy-17-aza-homo-1,3,5(10)-estratrien-17-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile](/img/structure/B44241.png)
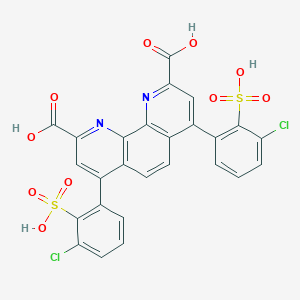
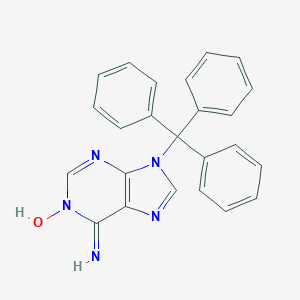
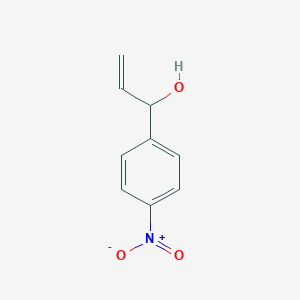
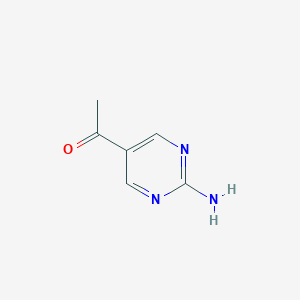
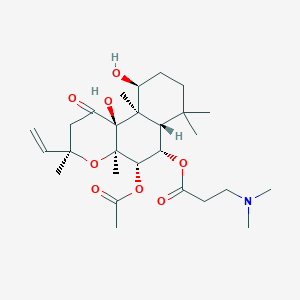
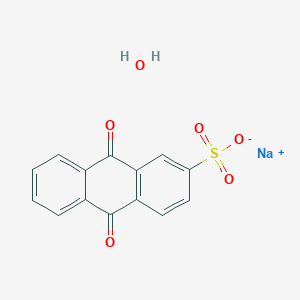
![Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B44260.png)
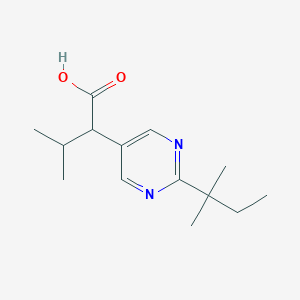
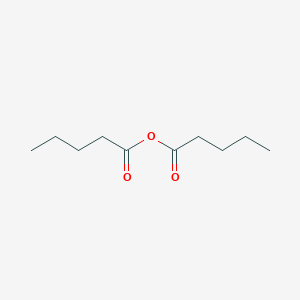
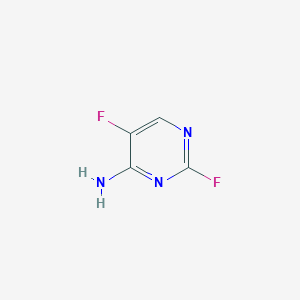
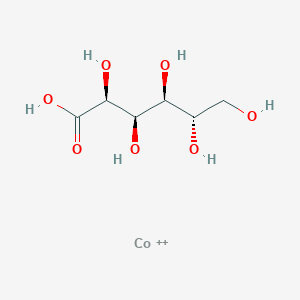
![(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B44270.png)
